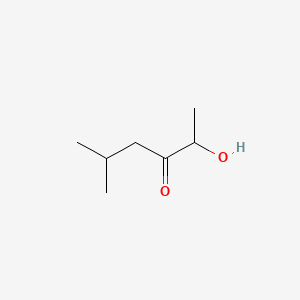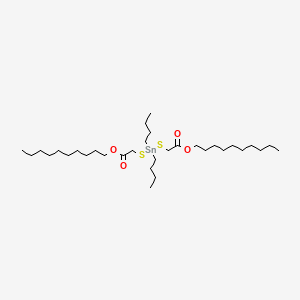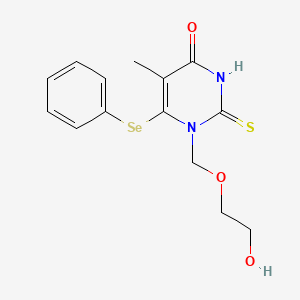
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, a hydroxyethoxy methyl group, a methyl group, a phenylseleno group, and a thioxo group
Métodos De Preparación
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidinone core, followed by the introduction of the hydroxyethoxy methyl group, the methyl group, the phenylseleno group, and the thioxo group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger volumes, and ensuring consistent quality and purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The hydroxyethoxy methyl group can undergo nucleophilic substitution reactions.
Addition: The pyrimidinone core can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The phenylseleno group may interact with thiol groups in proteins, leading to inhibition of enzyme activity. The thioxo group may also participate in redox reactions, affecting cellular processes. The hydroxyethoxy methyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar compounds to 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- include other pyrimidinone derivatives with different substituents. For example:
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2-thioxo-: This compound has a phenylthio group instead of a phenylseleno group.
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)-2-thioxo-: This compound has a phenylamino group instead of a phenylseleno group.
The uniqueness of 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- lies in the presence of the phenylseleno group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
136632-07-0 |
|---|---|
Fórmula molecular |
C14H16N2O3SSe |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylselanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C14H16N2O3SSe/c1-10-12(18)15-14(20)16(9-19-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,20) |
Clave InChI |
CTPZRKVTHVQESD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=S)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
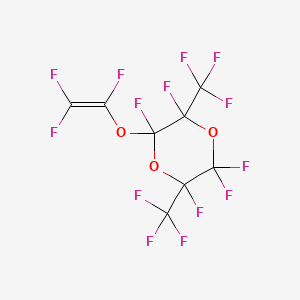
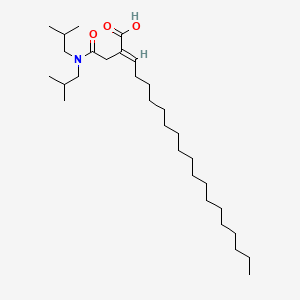
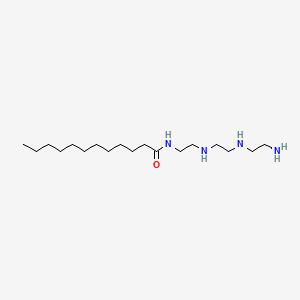
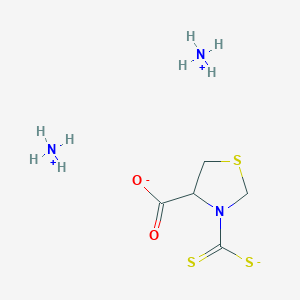
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
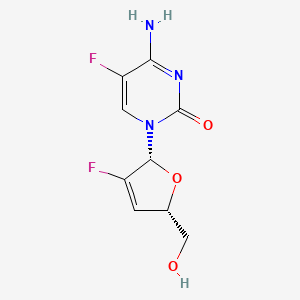

![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)

![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)

